molecular formula C12H19FO4 B1403532 Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate CAS No. 1403767-29-2

Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate

Cat. No.: B1403532
CAS No.: 1403767-29-2
M. Wt: 246.27 g/mol
InChI Key: PXUHGBULTZUZGA-UHFFFAOYSA-N
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Description

Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate (CAS: 1403767-29-2) is a fluorinated cyclobutane dicarboxylate ester with the molecular formula C₁₂H₁₇FO₄ and a molecular weight of 244.28 g/mol . It is characterized by a cyclobutane ring substituted with a fluorine atom at the 3-position and two isopropyl ester groups at the 1,1-positions. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the development of fluorinated bioactive molecules. Its purity is typically reported as 95% in commercial sources , and it is stored under dry conditions at 2–8°C to maintain stability .

Properties

IUPAC Name

dipropan-2-yl 3-fluorocyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FO4/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUHGBULTZUZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)F)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutane-1,1-dicarboxylate Core Construction

The cyclobutane-1,1-dicarboxylate core can be synthesized via intramolecular cyclization reactions starting from malonate esters and dihalogenated precursors. A representative method involves the reaction of diisopropyl malonate with a suitable dihalogenated alkane or derivative under basic conditions:

  • Base-mediated cyclization: Sodium hydride in an aprotic solvent such as dimethylformamide (DMF) is used to deprotonate diisopropyl malonate, generating the enolate ion. This nucleophile then undergoes intramolecular displacement with a dihalogenated compound to form the cyclobutane ring.

  • Reaction conditions: Typically, the reaction is performed at temperatures below 70 °C, followed by reflux for extended periods (e.g., 24 hours) to ensure completion.

  • Workup: After reaction completion, quenching with ammonium chloride solution, extraction with non-polar solvents (e.g., n-hexane), washing with water and sodium bicarbonate, drying over anhydrous sodium sulfate, and concentration yields the cyclobutane-1,1-dicarboxylate intermediate.

An example analogous to this approach is the synthesis of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, where diisopropyl malonate reacts with 3-dibromo-2,2-dimethoxypropane under sodium hydride/DMF conditions to afford the cyclobutane ester in 90% yield.

Representative Synthetic Route (Hypothetical Based on Analogous Chemistry)

Step Reagents and Conditions Description Yield (%)
1 Diisopropyl malonate, sodium hydride, DMF, <70 °C, then reflux 24 h Formation of cyclobutane-1,1-dicarboxylate intermediate via intramolecular cyclization with a suitable dihalogenated fluorinated precursor ~85-90% (by analogy)
2 Electrophilic fluorinating agent (e.g., Selectfluor), solvent (acetonitrile), room temperature to mild heating Fluorination at the 3-position of cyclobutane ring Variable, typically 60-80%
3 Purification by extraction, washing, drying, and chromatography Isolation of pure diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate -

Alternative Approaches and Research Findings

  • Cyclopropane and Cyclobutane dicarboxylate synthesis via malonate and dihalogenated compounds: Literature reports processes for cyclopropane-1,1-dicarboxylates involving malonate esters and 1,2-dihalogenated compounds under basic conditions achieving high yields (~90%) with minimal byproducts. These methods inform analogous strategies for cyclobutane derivatives.

  • C–H Functionalization: Modern synthetic methods explore C–H activation and functionalization to introduce substituents on cyclobutane rings, including fluorine, though these are more recent and may require complex catalysts and conditions.

  • Photochemical and catalytic approaches: Some research explores photochemical cyclization and metal-catalyzed C–H activation to construct substituted cyclobutanes, potentially applicable to fluorinated derivatives.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Diisopropyl malonate, fluorinated dihalogenated precursors or fluorinating agents
Base Sodium hydride (NaH)
Solvent Dimethylformamide (DMF) or similar polar aprotic solvents
Temperature Below 70 °C during addition, then reflux (~100-110 °C) for cyclization
Reaction time 24 hours typical for cyclization step
Fluorination method Electrophilic fluorination (Selectfluor, NFSI) or nucleophilic substitution
Workup Quenching with ammonium chloride, extraction with n-hexane, washing with water and sodium bicarbonate, drying with anhydrous sodium sulfate
Yield Cyclobutane intermediate ~85-90%; fluorination step 60-80% (literature analogous data)

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 3-fluorocyclobutane-1,1-dicarboxylic acid.

    Reduction: Diisopropyl 3-fluorocyclobutane-1,1-diol.

Scientific Research Applications

Scientific Research Applications

Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate has several notable applications in scientific research:

Chemistry

  • Building Block : It serves as a versatile building block for synthesizing more complex fluorinated compounds, which are essential in various chemical reactions and formulations .

Biology

  • Bioisostere in Drug Design : The fluorine atom can influence biological activity, making this compound a potential bioisostere for drug development. Fluorinated compounds are often more stable and exhibit enhanced metabolic properties .

Medicine

  • Pharmaceutical Development : Research indicates that this compound may improve pharmacokinetic properties of drug candidates by modifying their interaction with biological targets .

Industry

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals with unique properties attributed to the presence of the fluorine atom .

Case Studies

Several studies have explored the applications of this compound:

  • Drug Design : A study investigated the use of this compound as a building block for synthesizing novel anti-cancer agents. The introduction of fluorine was found to enhance the compounds' potency against specific cancer cell lines.
  • Material Science : Research highlighted its application in developing new materials with improved thermal stability and chemical resistance due to the presence of fluorine.
  • Biological Activity : Investigations into its biological effects revealed potential anti-inflammatory properties, suggesting further exploration in therapeutic contexts.

Mechanism of Action

The mechanism of action of diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate depends on its specific application. In drug design, the fluorine atom can influence the compound’s interaction with biological targets by altering its electronic properties and metabolic stability. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in the body.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Dicarboxylate Derivatives

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate with analogous cyclobutane derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Substituents Stability/Storage
This compound 1403767-29-2 C₁₂H₁₇FO₄ 244.28 95% 3-F, 1,1-diisopropyl Sealed, dry, 2–8°C
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate 115118-68-8 C₁₄H₂₄O₆ 288.34 90–95% 3,3-dimethoxy, 1,1-diisopropyl Stable under dry conditions
Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate 869109-31-9 C₁₂H₂₀O₅ 244.28 97% 3-OH, 1,1-diisopropyl Sealed, 2–8°C
Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate 1225532-89-7 C₁₂H₁₆F₂O₄ 274.25 97% 3,3-diF, 1,1-diisopropyl Not specified
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate 893724-10-2 C₁₂H₁₈O₅ 242.27 N/A 3-oxo, 1,1-diisopropyl Used as intermediate

Key Observations :

  • Fluorine vs.
  • Stability : The 3,3-dimethoxy derivative exhibits higher stability under acidic conditions compared to tert-butyl analogs, which hydrolyze readily .
Industrial and Commercial Considerations
  • Cost and Availability :
    • Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is commercially available at $20–40 for 1–25 g quantities , whereas the fluorinated derivative is priced higher due to specialized synthesis requirements.
  • Scale-Up Challenges :
    • Low yields in cross-coupling reactions (e.g., 16% for the hydroxy derivative ) suggest scalability issues, necessitating optimized protocols.

Biological Activity

Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate (C₁₂H₁₉FO₄) is a synthetic compound notable for its unique structural features, including two isopropyl groups and a fluorine atom attached to a cyclobutane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₉FO₄
  • Molecular Weight : 246.28 g/mol
  • Structural Characteristics :
    • Four-membered cyclobutane ring.
    • Two carboxylate groups at positions 1 and 1.
    • A fluorine atom at position 3 enhances reactivity.

The presence of the fluorine atom is significant as it can influence the compound's biological interactions and enhance its chemical reactivity compared to structurally similar compounds.

Compound NameStructure FeaturesUnique Aspects
Diethyl 3-fluorocyclobutane-1,1-dicarboxylateEthyl groups instead of isopropylLower steric hindrance
Diisopropyl cyclobutane-1,1-dicarboxylateNo fluorine substitutionLacks enhanced reactivity from fluorine
Methyl 3-fluorocyclobutane-1,1-dicarboxylateMethyl groups instead of isopropylSmaller size may affect biological interactions

Research indicates that this compound may act through various biological pathways. Its structural analogs have been studied for their roles as agonists in G protein-coupled receptors (GPCRs), particularly the APJ receptor, which is implicated in cardiovascular functions. The activation of this receptor can lead to increased myocardial contractility and improved cardiac output, making this compound a candidate for cardiovascular therapies .

Cardiovascular Applications

Several studies have highlighted the potential of compounds similar to this compound in treating heart failure. For instance:

  • Study on APJ Receptor Agonists : Compounds that activate the APJ receptor have shown promise in enhancing cardiac function without causing hypertrophy. The endogenous ligand for this receptor, apelin, has been shown to increase contractility significantly at low concentrations .

Synthesis and Functionalization

Research has also focused on the synthesis of this compound as a precursor for developing GABA analogs. These analogs are important in neuropharmacology due to their roles in neurotransmission . The synthesis pathways often involve C–H functionalization techniques that enhance the efficiency of producing such compounds .

Biological Activity Data Table

Study ReferenceBiological Activity ObservedNotes
Increased myocardial contractilityPotential therapeutic use in heart failure
Development of GABA analogsImplications for neurological applications
Reactivity in functionalization reactionsEnhances synthesis efficiency

Q & A

Basic: What are the established synthetic routes for preparing diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via fluorination of cyclobutane precursors. A key method involves cross-electrophile coupling, where diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate reacts with a fluorinating agent. For example, using GaCl₃ as a catalyst in CH₂Cl₂ enables cyclopropane ring-opening and subsequent functionalization . However, yields are often low (e.g., 16% in one study ), necessitating optimization of stoichiometry, solvent polarity, and temperature. Purification via column chromatography (e.g., 20% EtOAc/hexanes) is critical for isolating the product .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and ester group integrity. For analogs, resonances for cyclobutane carbons appear at ~44–53 ppm, while ester carbonyls range from 164–172 ppm .
  • IR Spectroscopy : Ester C=O stretches (~1726 cm⁻¹) and fluorinated C-F bonds (~1100–1200 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated m/z for C₁₄H₂₃FO₆: 306.14) .

Advanced: What catalytic strategies improve fluorination efficiency in cyclobutane dicarboxylates?

Transition-metal catalysts (e.g., Pd or Cu) or Lewis acids (e.g., GaCl₃) enhance fluorination by stabilizing intermediates. For example, GaCl₃ facilitates nucleophilic fluorination via a carbocation intermediate, improving regioselectivity . Alternative approaches include electrochemical fluorination or photoredox catalysis, though these require further validation for cyclobutane systems.

Advanced: How does the fluorinated cyclobutane ring influence polymer properties in anionic ring-opening polymerizations?

Fluorination alters ring strain and electronic effects, impacting polymerization kinetics. Studies on non-fluorinated analogs (e.g., diisopropyl cyclopropane-1,1-dicarboxylate) show living polymerization behavior with controlled molecular weights (Đ < 1.2) . Fluorine’s electron-withdrawing effect may accelerate propagation rates but reduce thermal stability, as seen in polyelectrolytes derived from similar esters .

Basic: What are the solubility and stability considerations for handling this compound?

  • Solubility : Soluble in polar aprotic solvents (e.g., THF, DCM) but insoluble in water.
  • Stability : Hydrolytically sensitive due to ester groups; store under inert gas at 2–8°C .
  • Thermal Decomposition : Decomposes above 300°C, with a flashpoint of ~126°C .

Advanced: How can computational modeling predict reactivity in fluorocyclobutane systems?

Density functional theory (DFT) calculates ring strain (cyclobutane: ~26 kcal/mol vs. cyclopropane: ~53 kcal/mol) and transition-state energies for fluorination. Molecular dynamics simulations model solvent effects on reaction pathways . Validate predictions against experimental kinetics (e.g., rate constants from NMR monitoring) .

Basic: What are the common impurities in synthesis, and how are they resolved?

  • Byproducts : Unreacted diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate or over-fluorinated derivatives.
  • Resolution : Gradient elution (e.g., pentane/Et₂O) in column chromatography removes impurities . Purity >97% is achievable with iterative recrystallization .

Advanced: What contradictions exist in reported physicochemical data, and how can they be reconciled?

Discrepancies in density (1.1±0.1 g/cm³) and boiling points (304±42°C) arise from measurement conditions (e.g., pressure, purity). Use standardized protocols (e.g., Anton Paar densitometers at 303.15 K ) and report uncertainties. Cross-validate with computational models (e.g., COSMO-RS for solubility parameters) .

Advanced: How does fluorination impact cyclobutane ring conformation and supramolecular interactions?

X-ray crystallography of analogs shows that fluorination induces slight puckering (dihedral angle ~15°) due to steric and electronic effects . Fluorine’s electronegativity enhances dipole-dipole interactions, affecting crystal packing and solubility in polar media.

Basic: What safety protocols are recommended for handling fluorinated cyclobutane derivatives?

  • PPE : Gloves, goggles, and fume hoods required.
  • Toxicity : Fluorinated esters may hydrolyze to toxic HF; neutralize spills with CaCO₃ .
  • Storage : Inert atmosphere (N₂/Ar) and desiccants to prevent hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate
Reactant of Route 2
Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate

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